molecular formula C15H19N5O B3136810 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide CAS No. 425638-73-9

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide

Cat. No. B3136810
CAS RN: 425638-73-9
M. Wt: 285.34 g/mol
InChI Key: PKFAHULQLFABAC-UHFFFAOYSA-N
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Description

This compound is also known as N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide . It has a molecular formula of C15H19N5O and an average mass of 285.344 Da .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was 67% and the melting point was between 200-202 °C .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazolin-4-yl group attached to a methylpiperazin-1-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 200-202 °C . The compound has been characterized using 1H NMR and 13C NMR .

Scientific Research Applications

Histamine Receptor Research

A significant application of 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide derivatives is in the research of histamine receptors. These compounds, particularly quinazoline-containing ones, have been identified as potent human histamine H4 receptor (H4R) inverse agonists. They also demonstrate affinity for the human histamine H1 receptor (H1R), making them dual-action H1R/H4R ligands. This dual activity suggests potential therapeutic benefits in addressing histamine-related conditions (Smits et al., 2008), (Smits et al., 2010).

Anticonvulsant Activity

Research has been conducted to evaluate the anticonvulsant activity of certain this compound derivatives. However, these studies indicated that the synthesized substances did not show significant anticonvulsant activity in models like pentylenetetrazole-induced seizures in mice (Kayal et al., 2022).

Anti-inflammatory Applications

Some derivatives have demonstrated anti-inflammatory properties in vivo. These compounds, particularly when explored in animal models of acute inflammation, have shown promise as anti-inflammatory agents, which could be beneficial in the development of new therapies for inflammation-related conditions (Smits et al., 2010), (Smits et al., 2008).

Antihistaminic Activity

The derivatives of this compound have been investigated for their potential as antihistaminic agents. In particular, studies on guinea pigs have shown that these compounds can significantly protect against histamine-induced bronchospasm, with some compounds demonstrating activity comparable to or better than established antihistamines like chlorpheniramine maleate (Alagarsamy & Parthiban, 2014), (Alagarsamy & Parthiban, 2013).

Pesticidal and Antimicrobial Activities

These compounds have also been studied for their pesticidal and antimicrobial activities. Some derivatives exhibit significant activities in these areas, suggesting their potential application in agricultural and infection control settings (Misra & Gupta, 1982), (Buha et al., 2012).

Anticancer Research

There is interest in exploring the anticancer properties of this compound derivatives. Studies have shown that certain derivatives exhibit anticancer activity, particularly against specific types of cancer cells. This suggests their potential as a basis for developing new anticancer drugs (Konovalenko et al., 2022), (Im et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinases (cdks) , which play a crucial role in regulating cell cycle progression and controlling cellular transcription .

Mode of Action

It’s known that cdk inhibitors can trigger apoptosis, particularly useful in hematological malignancies . This suggests that 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide might interact with its targets to induce cell death.

Biochemical Pathways

Given the potential role of this compound as a cdk inhibitor , it could affect pathways related to cell cycle progression and transcription regulation.

Result of Action

Similar compounds have shown inhibitory activity against various tumor cell lines , suggesting potential anticancer effects.

properties

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-19-6-8-20(9-7-19)15-17-12-5-3-2-4-11(12)13(18-15)10-14(16)21/h2-5H,6-10H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFAHULQLFABAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2-chloro-quinazolin-4-yl)-acetamide (221 mg, 1.0 mmol) is dissolved in 1-methyl-2-pyrrolidinone (2.0 mL) and N-methylpiperazine (555 μL, 5.0 eq.) is added. The mixture is heated 45 min. at 50° C. AcOEt is added and the suspension is filtered to afford 2-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-acetamide as a white solid.
Quantity
221 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
555 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide
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2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide
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2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide
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2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide
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2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide
Reactant of Route 6
2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide

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